molecular formula C22H32ClNO3 B1678075 Oxybutynin chloride CAS No. 1508-65-2

Oxybutynin chloride

Cat. No. B1678075
CAS RN: 1508-65-2
M. Wt: 393.9 g/mol
InChI Key: SWIJYDAEGSIQPZ-UHFFFAOYSA-N
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Description

Oxybutynin chloride is primarily used to treat symptoms of an overactive bladder, such as incontinence (loss of bladder control) or a frequent need to urinate . It belongs to the group of medicines called antispasmodics and helps decrease muscle spasms of the bladder and the frequent urge to urinate caused by these spasms .


Synthesis Analysis

The synthesis of Oxybutynin involves the preparation of (S)-2-cyclohexyl-2-hydroxy-2-phenylacetic acid, a key intermediate in the synthesis of (S)-oxybutynin . The synthetic methods enabling the preparation of the racemic drug have been summarized in various studies .


Molecular Structure Analysis

The molecular formula of Oxybutynin chloride is C22H31NO3.HCl . Its molecular weight is 393.95 . More detailed information about its molecular structure can be found in various scientific resources .


Chemical Reactions Analysis

Oxybutynin chloride is metabolized in the liver to N-desethyloxybutynin, which is mainly responsible for the anticholinergic side effects of Oxybutynin . The chemical reactions involved in its metabolism and other aspects of its chemical behavior are subjects of ongoing research .


Physical And Chemical Properties Analysis

Oxybutynin chloride has a molecular weight of 393.95 and its solubility varies depending on the solvent used . It is typically stored at -20°C in powder form . More detailed information about its physical and chemical properties can be found in various scientific resources .

Scientific Research Applications

Bladder Dysfunction Management

Oxybutynin chloride has been extensively studied for its effectiveness in managing various types of bladder dysfunctions, such as bladder spasm, neurogenic bladder, and enuresis. Its anticholinergic and direct muscular antispasmodic effects make it highly effective in managing reflex neurovesical dysfunction, enuresis, and bladder spasm, as documented through cystometric analyses (Thompson & Lauvetz, 1976).

Electrochemical Analysis and Drug Determination

A significant application of Oxybutynin chloride in scientific research pertains to its electrochemical behavior and determination in pharmaceutical formulations. Studies involving cyclic voltammetry and adsorptive stripping voltammetric methods have developed validated procedures for the drug's determination in bulk form, showcasing its high adsorptive character on mercury electrodes (Jain, Radhapyari, & Jadon, 2007).

Pharmacokinetic Research

Oxybutynin's pharmacokinetics have been rigorously examined, particularly comparing controlled-release formulations to immediate-release variants. These studies provide valuable insights into the drug's absorption, distribution, metabolism, and excretion, highlighting the benefits of controlled-release formulations in maintaining stable plasma concentrations and improving bioavailability (Gupta & Sathyan, 1999).

Transdermal Delivery Systems

The development of transdermal delivery systems for Oxybutynin chloride marks a significant advance in its application, offering an alternative route of administration to mitigate side effects associated with oral intake. Transdermal films and gels have been explored for their efficiency in drug delivery, indicating potential for enhanced therapeutic outcomes (Nicoli et al., 2006).

Cognitive and Central Nervous System Effects

Another pivotal area of research focuses on the cognitive and central nervous system (CNS) effects of Oxybutynin chloride, especially in older adults. Studies evaluating topical gels and other formulations have investigated the drug's impact on cognitive functions, providing essential data on the safety profile of transdermal and oral applications in sensitive populations (Kay et al., 2012).

Safety And Hazards

Oxybutynin chloride should be handled with care. It is advised to wear personal protective equipment, avoid contact with skin, eyes, and clothing, avoid dust formation, and avoid ingestion and inhalation . It is also recommended to keep the container tightly closed in a dry and well-ventilated place .

Future Directions

Oxybutynin chloride has been used to treat overactive bladder syndrome for several decades and remains the most widely prescribed compound for this condition . Future research may explore new applications for this drug, as well as new formulations and delivery methods .

properties

IUPAC Name

4-(diethylamino)but-2-ynyl 2-cyclohexyl-2-hydroxy-2-phenylacetate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H31NO3.ClH/c1-3-23(4-2)17-11-12-18-26-21(24)22(25,19-13-7-5-8-14-19)20-15-9-6-10-16-20;/h5,7-8,13-14,20,25H,3-4,6,9-10,15-18H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWIJYDAEGSIQPZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CC#CCOC(=O)C(C1CCCCC1)(C2=CC=CC=C2)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H32ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

5633-20-5 (Parent)
Record name Oxybutynin chloride [USAN:USP]
Source ChemIDplus
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DSSTOX Substance ID

DTXSID3045356
Record name Oxybutynin hydrochloride
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Molecular Weight

393.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Oxybutynin chloride

CAS RN

1508-65-2
Record name Oxybutynin hydrochloride
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Record name Oxybutynin chloride [USAN:USP]
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Record name Oxybutynin chloride
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Record name Oxybutynin hydrochloride
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Record name 4-(diethylamino)but-2-ynyl cyclohexylphenylglycolate hydrochloride
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Record name Oxybutynin Chloride
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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